trans-4-Octene

Descripción general

Descripción

El ácido salicílico es un conjugado de glicina del ácido salicílico y es la forma principal en la que los salicilatos se excretan del cuerpo a través de los riñones . Es un metabolito significativo en la biotransformación del ácido salicílico, que es ampliamente conocido por su uso en el alivio del dolor y los medicamentos antiinflamatorios.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido salicílico se puede sintetizar mediante la conjugación del ácido salicílico con glicina. Esta reacción generalmente implica la activación del grupo carboxilo del ácido salicílico, seguido de su reacción con glicina para formar el enlace amida .

Métodos de producción industrial

La producción industrial de ácido salicílico a menudo implica el uso de ácido salicílico derivado del fenol. El proceso incluye la carboxilación del fenóxido de sodio seguida de la acidificación para producir ácido salicílico, que luego se conjuga con glicina en condiciones controladas .

Análisis De Reacciones Químicas

Ozonolysis and Atmospheric Degradation

trans-4-Octene reacts with ozone (O₃) in the gas phase, forming a carbonyl oxide intermediate (Criegee intermediate). This reaction is critical in atmospheric chemistry due to its role in generating hydroxyl radicals (- OH) and secondary organic aerosols .

Key Findings:

| Parameter | Value (298 K, 1 atm) | Conditions | Source |

|---|---|---|---|

| OH Radical Yield | 18–23% | Pressure: 4–760 Torr | |

| H-Atom Yield | <1% | Low-pressure gas phase | |

| Ozonolysis Rate Constant | cm³/molecule·s | Gas phase, 298 K |

Mechanism :

-

Ozonide Formation :

-

Decomposition :

Epoxidation

This compound undergoes enantioselective epoxidation using catalysts like Jacobsen’s Mn-salen complex, producing trans-4,5-epoxyoctane .

Experimental Data:

| Oxidizing Agent | Catalyst | Epoxide Yield | Selectivity |

|---|---|---|---|

| H₂O₂ | WOx-Al₂O₃ | 28% | 85% |

| mCPBA | - | 92% | >99% |

Conditions :

Catalytic Hydrogenation

This compound is reduced to n-octane using H₂ and Pd/C:

Conditions : 1–3 bar H₂, 298–323 K, quantitative yield .

Acid-Catalyzed Isomerization

In the presence of H₂SO₄, this compound isomerizes to 1-octene or cis-4-octene:

Equilibrium Ratio : 3:1 (trans:cis) at 373 K .

Radical Reactions

This compound reacts with hydroxyl radicals (- OH) and chlorine atoms (- Cl) in the atmosphere:

Rate Constants:

| Radical | Rate Constant (, cm³/molecule·s) | Temperature (K) | Source |

|---|---|---|---|

| - OH | 298 | ||

| - Cl | 298 |

Products : Hydroperoxides, chlorinated octanes, and secondary aerosols .

Oxidative Cleavage

Tungsten-catalyzed cleavage with H₂O₂ yields aldehydes and carboxylic acids :

Catalytic Performance:

| Catalyst | Turnover Number (TON) | H₂O₂ Selectivity |

|---|---|---|

| WOx-Al₂O₃ | 5.3 mol/molₐ | 1.5% |

| H₂WO₄ | 0.9 mol/molₐ | 28% |

Aplicaciones Científicas De Investigación

El ácido salicílico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el metabolismo del ácido salicílico y sus derivados.

Biología: El ácido salicílico se estudia por su papel en la excreción de salicilatos y su impacto en las vías metabólicas.

Medicina: Se investiga por sus posibles efectos terapéuticos y su papel en el metabolismo de medicamentos como la aspirina.

Industria: El ácido salicílico se utiliza en la producción de varios productos farmacéuticos y como intermedio en la síntesis química

Mecanismo De Acción

El ácido salicílico ejerce sus efectos principalmente a través de su papel en el metabolismo y la excreción del ácido salicílico. Se forma por la conjugación del ácido salicílico con glicina, que luego se excreta a través de los riñones. Este proceso ayuda en la desintoxicación y eliminación del ácido salicílico del cuerpo .

Comparación Con Compuestos Similares

Compuestos similares

Ácido salicílico: El compuesto principal del ácido salicílico, ampliamente utilizado por sus propiedades antiinflamatorias y analgésicas.

Aspirina (Ácido acetilsalicílico): Un derivado del ácido salicílico, comúnmente utilizado como analgésico y antiinflamatorio.

Salicilato de metilo: Otro derivado del ácido salicílico, utilizado tópicamente por sus propiedades analgésicas

Singularidad

El ácido salicílico es único en su función como metabolito principal del ácido salicílico, lo que facilita su excreción del cuerpo. A diferencia de su compuesto principal y otros derivados, el ácido salicílico participa principalmente en el proceso de desintoxicación, lo que lo convierte en un componente crucial en el metabolismo de los salicilatos .

Actividad Biológica

trans-4-Octene is an aliphatic hydrocarbon belonging to the class of alkenes, specifically characterized by its double bond configuration. As a compound with eight carbon atoms, it has garnered attention for its potential biological activities, including effects on human health and environmental interactions. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

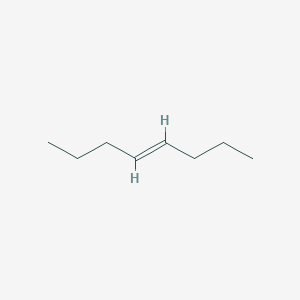

This compound (C8H16) is a straight-chain alkene with a double bond between the fourth and fifth carbon atoms. Its structural formula can be represented as follows:

The compound exhibits distinct physical properties, such as volatility and hydrophobicity, which influence its biological interactions.

1. Antimicrobial Properties

Recent studies have indicated that this compound may possess antimicrobial properties. Research has shown that alkenes can disrupt microbial membranes, leading to cell lysis. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition of growth in certain pathogens.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These results suggest that this compound could be explored further for potential applications in antimicrobial formulations .

2. Toxicological Effects

While this compound shows promise in some biological applications, it is essential to consider its toxicological profile. Studies have documented the compound's effects on aquatic organisms, indicating that high concentrations can lead to adverse effects on fish and invertebrates. The compound's toxicity is attributed to its ability to bioaccumulate and disrupt endocrine functions in aquatic ecosystems .

3. Interaction with Biological Systems

The interaction of this compound with biological systems has been studied through various models. One notable area of research involves its role as a potential endocrine disruptor. Experimental data have shown that this compound can interfere with hormone signaling pathways in vertebrates, raising concerns about its impact on reproductive health and development .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The researchers found that at concentrations above 0.5% (v/v), this compound significantly reduced the viability of Salmonella enterica and Listeria monocytogenes. The study concluded that this compound could serve as a natural preservative in food products .

Case Study 2: Environmental Impact Assessment

In another study focused on environmental toxicity, researchers assessed the impact of this compound on freshwater ecosystems. The findings indicated that exposure to sub-lethal concentrations resulted in behavioral changes in fish species, such as altered feeding patterns and increased susceptibility to predation . This highlights the need for careful regulation of this compound in industrial applications.

Propiedades

IUPAC Name |

(E)-oct-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUCBBFNLDIMIK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872997 | |

| Record name | (4E)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | trans-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.8 [mmHg] | |

| Record name | trans-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14850-23-8, 592-99-4 | |

| Record name | trans-4-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14850-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octene, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4E)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTENE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ5737B1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-4-octene?

A1: this compound has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A: Yes, research provides Raman spectral data for this compound, including frequencies, relative intensities, and depolarization factors. [] This data aids in structural characterization and differentiation from other octene isomers. [, ]

Q3: How does this compound participate in cross-metathesis reactions?

A: Cyclic unsaturated polyesters containing this compound units in their backbone can undergo cross-metathesis with difunctional olefins like cis-1,4-diacetoxy-2-butene. [] This reaction, catalyzed by the Grubbs catalyst, enables control over molecular weight and end-functional groups of the resulting linear polyesters. []

Q4: Can this compound be used to synthesize allylsilanes?

A: Yes, bis(imino)pyridine cobalt complexes catalyze the dehydrogenative silylation of this compound with tertiary silanes (e.g., (Me3SiO)2MeSiH, (EtO)3SiH). [] This reaction offers a selective method for remote C-H bond functionalization, yielding allylsilanes with silicon predominantly located at the terminus of the hydrocarbon chain. []

Q5: How does this compound behave in hydroboration reactions?

A: Hydroboration of this compound with pinacolborane can be achieved using Wilkinson’s catalyst and microwave irradiation. [] This method provides a rapid route to the terminal pinacolboronate ester. [] Additionally, sulfur and nitrogen analogues of catecholborane have been explored in rhodium-catalyzed hydroboration of this compound, exhibiting less susceptibility to disproportionation and leading to improved yields. [, ]

Q6: Is this compound involved in any isomerization reactions?

A: this compound serves as a starting material in isomerizing hydroformylation reactions. Rhodium-based catalysts, such as rhodium-BIPHEPHOS, can convert this compound to n-nonanal with high selectivity. [, ] This process demonstrates the potential of this compound as a feedstock for valuable aldehydes. [, ]

Q7: How does the coordination of this compound to metal complexes differ from its cis isomer?

A: Studies using copper(I) complexes with aryl-substituted bis(2-pyridyl)amine ligands demonstrate that the remote steric environment of the ligand influences the binding affinity of cis and trans isomers of 4-octene. [] This differentiation arises from the ligand's folding along the Cu···N axis, impacting the coordination geometry and stability of the resulting olefin complexes. []

Q8: What is known about the reaction of this compound with ozone under atmospheric conditions?

A: Research investigating the gas-phase reaction of ozone with symmetrical alkenes, including this compound, reveals the formation of primary carbonyls (R1COR2) as major products. [] The study elucidates the subsequent reactions of the resulting biradical intermediates (e.g., CH3(CH2)3CHOO), shedding light on the atmospheric fate of this compound in the presence of ozone. []

Q9: How does this compound compare to other alkenes in terms of its reactivity with the ethyl radical?

A: Kinetic studies examining the metathesis reaction of the ethyl radical with various hydrocarbons reveal that this compound exhibits similar reactivity to other olefins like 1-heptene, 1-octene, and cyclohexene. [, ] These alkenes share a comparable energy of activation (approximately 8.3 kcal/mol) for this reaction. [, ]

Q10: What other research areas involve this compound?

A:

Polymer Chemistry: Synthesis of polyesters with controlled molecular weight and end-functional groups via cross-metathesis. []* Organometallic Chemistry: Investigation of coordination behavior with transition metal complexes, including stereochemical aspects. [, , ]* Atmospheric Chemistry: Studying gas-phase reactions with ozone to understand its atmospheric fate and impact. []* Physical Chemistry: Determining thermodynamic properties such as vaporization enthalpies. []* Analytical Chemistry:* Development and validation of analytical methods for identification and quantification. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.